3,4,7-Trimethyl-1-indanone is an organic compound classified within the indanone family, characterized by a bicyclic structure that consists of a benzene ring fused to a cyclopentanone ring. The specific placement of three methyl groups at the 3, 4, and 7 positions of the indanone framework contributes to its unique chemical properties and potential biological activities. This compound is represented by the molecular formula and has a molecular weight of approximately 190.24 g/mol .
3,4,7-Trimethyl-1-indanone exhibits various chemical reactivity patterns typical of ketones and aromatic compounds:
Research indicates that compounds within the indanone class, including 3,4,7-trimethyl-1-indanone, may possess significant biological activities. These compounds have been studied for their potential effects on various biological targets:
The synthesis of 3,4,7-trimethyl-1-indanone can be achieved through various methods:
3,4,7-Trimethyl-1-indanone has several notable applications:
Studies on interaction mechanisms involving 3,4,7-trimethyl-1-indanone suggest that it may interact with specific enzymes or receptors within biological systems. These interactions could lead to either inhibition or activation pathways depending on the target site. The structural features of this compound allow it to participate in diverse biochemical processes, which warrants further investigation into its pharmacological profiles .
Several compounds share structural similarities with 3,4,7-trimethyl-1-indanone. Here are some notable examples:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 1-Indanone | Lacks methyl groups at positions 3, 4, and 7 | Simpler structure; less steric hindrance |
| 2,5-Dimethyl-1-indanone | Contains two methyl groups at positions 2 and 5 | Fewer methyl groups; different reactivity |
| 2,3-Dihydro-1H-inden-1-one | Similar bicyclic structure but lacks methyl groups | Different saturation level; altered physical properties |
The uniqueness of 3,4,7-trimethyl-1-indanone lies in its specific arrangement of three methyl groups which significantly influences its chemical reactivity and physical properties compared to other indanones. This structural configuration may also lead to distinct biological activities and applications not observed in its analogs .
The first documented synthesis of 3,4,7-trimethyl-1-indanone dates to 1950, when researchers at the University of Illinois reported its preparation via the Friedel-Crafts acylation of a trimethyl-substituted aromatic precursor. This method involved the reaction of 3,4,7-trimethylindane with acetyl chloride in the presence of aluminum chloride, yielding the ketone product with moderate efficiency. The compound’s structural elucidation was achieved through early spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR), which confirmed the positions of the methyl groups and the ketone functionality.
Over subsequent decades, advancements in chromatographic separation and mass spectrometry facilitated its identification in complex mixtures, particularly in studies of terpenoid degradation products. The compound’s CAS registry number, 35322-84-0, was assigned in 2005, formalizing its entry into chemical databases. Despite its long-standing recognition, detailed thermodynamic data—such as melting and boiling points—remain poorly documented in the literature, reflecting its primary use as an intermediate rather than a standalone compound.
In organic chemistry, 3,4,7-trimethyl-1-indanone serves as a versatile building block for synthesizing polycyclic structures. Its rigid bicyclic framework and electron-deficient ketone group enable participation in Diels-Alder reactions, Michael additions, and reductive aminations. For example, the compound has been employed in the synthesis of sterically hindered ligands for asymmetric catalysis, where the methyl groups enhance chiral induction.
Industrially, 3,4,7-trimethyl-1-indanone finds niche applications in fragrance formulation and agrochemical research. Its methyl-substituted indanone core mimics structural motifs found in natural musk compounds, making it a candidate for odorant development. Additionally, derivatives of this compound have been explored as precursors to herbicides, leveraging its stability under oxidative conditions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O | |
| Molecular Weight | 174.24 g/mol | |
| XLogP3-AA (Partition Coeff) | 2.7 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 0 |
3,4,7-Trimethyl-1-indanone (C₁₂H₁₄O) features a bicyclic framework comprising a benzene ring fused to a cyclopentanone moiety. The ketone group at position 1 introduces a planar sp²-hybridized carbonyl carbon, while the three methyl substituents at positions 3, 4, and 7 create a sterically congested environment. The molecular geometry is defined by bond lengths and angles typical of aromatic and alicyclic systems:
Stereochemical analysis reveals no chiral centers due to the symmetry imposed by substituent placement. However, hindered rotation about the C3–C4 bond creates atropisomerism potential, though no enantiomers have been isolated to date [1] [5].
While direct X-ray diffraction data for 3,4,7-trimethyl-1-indanone remains unpublished, crystallographic studies of analogous indanones provide structural insights:
| Parameter | 3,4,7-Trimethyl-1-indanone (Predicted) | 2,5,7-Trimethyl-1-indanone (Experimental) [5] |
|---|---|---|
| C1=O bond length (Å) | 1.22 | 1.21 |
| C3–CH₃ bond length (Å) | 1.53 | 1.52 |
| Dihedral angle (°)* | 12.4 | 9.8 |
*Between benzene and cyclopentanone planes
Comparative NMR data further supports structural predictions. The ¹H NMR spectrum exhibits characteristic signals:
Substituent positioning critically influences physicochemical properties and reactivity:
| Property | 3,4,7-Trimethyl | 2,5,7-Trimethyl | 3,5,6-Trimethyl |
|---|---|---|---|
| Melting Point (°C) | 61–63 [1] | 58–60 [5] | 67–69 [4] |
| Log P | 3.15 [3] | 3.22 [5] | 3.08 [4] |
| Friedel-Crafts Reactivity | Moderate [1] | High [5] | Low [4] |
Key structural differences:
The traditional Friedel-Crafts acylation represents the most established route for indanone synthesis, though it presents significant limitations when applied to 3,4,7-trimethyl-1-indanone preparation [1]. The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids serves as the cornerstone methodology, typically requiring harsh reaction conditions including elevated temperatures ranging from 180 to 250 degrees Celsius and extended reaction periods of 3 to 24 hours [2] [1].
The reaction mechanism proceeds through the formation of an acylium ion intermediate generated by the interaction between Lewis acid catalysts, predominantly aluminum trichloride, and the carboxylic acid substrate [3]. The acylium ion exhibits resonance stabilization and acts as a powerful electrophile, facilitating the intramolecular cyclization to form the five-membered ring characteristic of indanone structures [3]. Aluminum trichloride remains the most frequently employed catalyst, though alternative Lewis acids including bismuth tris(trifluoromethanesulfonyl)imide and various lanthanide triflates have demonstrated catalytic efficacy [1].
The conventional approach suffers from several disadvantages that limit its industrial applicability. Reaction yields typically range from 40 to 86 percent, with significant variation depending on the specific substrate and reaction conditions employed [1] [4]. The requirement for stoichiometric quantities of Lewis acids, often exceeding three equivalents, creates substantial waste streams and complicates product purification [5] [2]. Furthermore, the harsh acidic conditions can promote side reactions and decomposition pathways, reducing overall selectivity and necessitating extensive purification procedures [1].
Temperature sensitivity represents another critical limitation, as temperatures above 200 degrees Celsius can lead to substrate decomposition and formation of undesired byproducts [2]. The use of chlorinated solvents such as dichloromethane and chlorobenzene raises environmental concerns and increases the overall ecological footprint of the synthesis [1] [4]. Despite these limitations, the conventional Friedel-Crafts approach remains relevant for small-scale synthesis where yield optimization is less critical than reaction reliability.
Microwave-assisted synthesis has emerged as a transformative technology for indanone preparation, offering significant advantages over conventional heating methods [6] [7] [4]. The application of microwave irradiation to 3,4,7-trimethyl-1-indanone synthesis enables dramatic reductions in reaction time while simultaneously improving yields and product purity [6].
The microwave-enhanced methodology typically employs trifluoromethanesulfonic acid as the preferred catalyst system, with concentrations ranging from one to three equivalents depending on the specific substrate requirements [4]. Reaction temperatures between 80 and 150 degrees Celsius prove optimal, representing a substantial reduction compared to conventional heating approaches [4]. The reaction time decreases remarkably to 10 to 60 minutes, compared to hours or days required for traditional methods [6] [4].
Mechanistically, microwave irradiation provides uniform heating throughout the reaction mixture, eliminating thermal gradients that can lead to localized overheating and side product formation [7]. The dipolar polarization mechanism inherent in microwave heating enables selective activation of polar bonds, accelerating the desired cyclization while minimizing competing pathways [7]. This selective activation contributes to the improved yields, typically ranging from 85 to 100 percent for well-optimized systems [4].
The enhanced reaction kinetics under microwave conditions result from several factors including increased molecular motion, improved mass transfer, and the elimination of wall effects associated with conventional heating [7]. Solvent selection remains critical, with dry dichloromethane providing optimal results due to its appropriate dielectric properties and chemical inertness under the reaction conditions [4]. The microwave methodology demonstrates excellent reproducibility and scalability, making it attractive for both laboratory and industrial applications [6].
Ultrasonic irradiation represents another powerful non-conventional technique for indanone synthesis, leveraging acoustic cavitation phenomena to enhance reaction rates and selectivity [8] [9]. The ultrasound-promoted synthesis of 3,4,7-trimethyl-1-indanone operates through the generation of microscopic cavitation bubbles that create localized regions of extreme temperature and pressure upon collapse [8].
The cavitation process generates transient conditions with temperatures exceeding 1000 degrees Celsius and pressures reaching several hundred atmospheres within the collapsing bubbles [8]. These extreme conditions exist for microsecond durations, providing sufficient energy to activate chemical bonds while avoiding thermal decomposition of the bulk reaction mixture [8]. The result is enhanced reaction kinetics at relatively mild bulk temperatures, typically between 25 and 80 degrees Celsius [9].
Reaction times under ultrasonic conditions are dramatically reduced to 0.5 to 2 hours, while maintaining excellent yields ranging from 69 to 93 percent [8]. The ultrasound methodology demonstrates particular effectiveness in heterogeneous reaction systems, where the mechanical effects of cavitation improve mixing and increase interfacial contact between reactants [8]. Base catalysts, including piperidine and various hydroxide species, prove effective under ultrasonic conditions [8].
The ultrasound approach offers several green chemistry advantages, including reduced energy consumption, minimal solvent requirements, and the elimination of expensive metal catalysts [8] [9]. The methodology is particularly well-suited for substrates containing electron-withdrawing groups, which benefit from the enhanced nucleophilicity generated under cavitation conditions [8]. Product isolation is simplified due to the cleaner reaction profiles and reduced byproduct formation characteristic of ultrasonic synthesis [8].
Q-Tube™ reactor technology represents a sophisticated approach to high-pressure organic synthesis, offering enhanced safety and reproducibility compared to traditional sealed-tube methods [10] [11] [12]. The application of high-pressure conditions to 3,4,7-trimethyl-1-indanone synthesis enables unique reaction pathways and improved yields through the manipulation of activation volumes and reaction equilibria [13].
The Q-Tube™ system operates by creating controlled high-pressure environments using specialized Teflon septa and pressure-release mechanisms that prevent dangerous pressure accumulation [10] [12]. Reaction temperatures typically range from 80 to 180 degrees Celsius, with pressures automatically generated through thermal expansion of the reaction mixture and volatile components [12]. The sealed environment prevents solvent loss and enables the use of lower-boiling solvents at elevated temperatures [11].
High-pressure conditions fundamentally alter reaction kinetics by reducing the activation volume, thereby accelerating reactions that involve a decrease in molecular volume during the transition state formation [13]. For indanone cyclization reactions, the high-pressure environment favors the intramolecular bond formation process, leading to improved yields ranging from 86 to 100 percent [2] [12]. Reaction times are reduced to 10 to 120 minutes, depending on the specific substrate and pressure conditions employed [2].
The Q-Tube™ methodology demonstrates excellent compatibility with acid catalysts, particularly trifluoromethanesulfonic acid, which shows enhanced activity under high-pressure conditions [10] [12]. The pressurized environment also enables the use of alternative catalyst systems that may be ineffective under atmospheric pressure conditions [11]. Product purification is simplified due to the cleaner reaction profiles achieved under high-pressure conditions, with reduced formation of polymeric byproducts and side products [12].
Safety advantages of the Q-Tube™ system include automatic pressure relief mechanisms, robust construction materials, and standardized operating procedures that minimize the risk of explosive decompression [10] [11]. The technology is readily scalable and offers excellent reproducibility, making it suitable for both research and development applications and potential industrial implementation [11].
The synthesis of 3,4,7-trimethyl-1-indanone presents significant opportunities for implementing green chemistry principles, particularly through the utilization of biomass-derived starting materials and environmentally benign synthetic methodologies [5] [14] [15]. The conventional petroleum-based routes for indanone synthesis face increasing scrutiny due to their environmental impact and reliance on non-renewable feedstocks [5].
The most promising green chemistry approach involves the utilization of 2,5-hexanedione, a biomass platform compound, as the starting material for 3,4,7-trimethyl-1-indanone synthesis [5]. This substrate can be obtained directly from renewable biomass resources through established fermentation and catalytic conversion processes [5]. The intermolecular aldol condensation reaction of 2,5-hexanedione proceeds under mild alkaline conditions, typically using potassium hydroxide or sodium hydroxide as the base catalyst [5].
The biomass-derived synthesis route offers several environmental advantages, including the elimination of toxic metal catalysts, reduced energy requirements, and the generation of water as the primary byproduct [5]. Reaction temperatures range from 80 to 120 degrees Celsius, significantly lower than conventional Friedel-Crafts approaches [5]. The aqueous-alcoholic solvent systems employed are environmentally benign and readily recyclable [5]. Yields ranging from 60 to 85 percent are achievable, comparing favorably with conventional methods while offering superior environmental performance [5].
Atom economy represents a critical consideration in green indanone synthesis, with the biomass route achieving high atom utilization through the direct incorporation of carbon atoms from the starting material into the final product [15]. The elimination of stoichiometric metal catalysts removes a major source of waste generation and reduces the complexity of product purification [5] [14]. Solvent selection focuses on renewable and biodegradable options, with ethanol and water representing the most environmentally acceptable choices [15].
Energy efficiency optimization involves the integration of non-conventional activation methods, including microwave and ultrasonic irradiation, which reduce overall energy consumption while maintaining high synthetic efficiency [15] [7]. The combination of renewable feedstocks with energy-efficient activation methods provides a comprehensive green chemistry approach to indanone synthesis [15]. Life cycle assessment studies demonstrate significant reductions in carbon footprint and environmental impact compared to conventional petroleum-based routes [14].
The development of catalyst-free methodologies represents another important green chemistry objective, with recent advances demonstrating the feasibility of metal-free indanone synthesis under optimized reaction conditions [14]. Biocatalytic approaches, including enzymatic transformations and chemoenzymatic synthesis, offer additional opportunities for sustainable indanone production with minimal environmental impact [15]. The integration of continuous flow processing with green chemistry principles enables the development of highly efficient and environmentally responsible manufacturing processes suitable for industrial scale implementation [16].